molecular formula C23H24N4O3S B14961656 2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14961656
M. Wt: 436.5 g/mol
InChI Key: PXTUVJXOWALWBT-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its complex structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as methoxyethyl, benzylsulfanyl, methyl, and phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multicomponent reactions. One common method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . The reaction conditions often require the use of solvents such as dimethylformamide and catalysts to facilitate the formation of the triazolopyrimidine core. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester group to form carboxylic acids and alcohols.

Scientific Research Applications

2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions can lead to the disruption of cellular processes, resulting in the compound’s antibacterial, anticancer, and anti-inflammatory effects.

Comparison with Similar Compounds

2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar triazolopyrimidine core but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

2-methoxyethyl 2-benzylsulfanyl-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H24N4O3S/c1-16-19(21(28)30-14-13-29-2)20(18-11-7-4-8-12-18)27-22(24-16)25-23(26-27)31-15-17-9-5-3-6-10-17/h3-12,20H,13-15H2,1-2H3,(H,24,25,26)

InChI Key

PXTUVJXOWALWBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=CC=C4)C(=O)OCCOC

Origin of Product

United States

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